molecular formula C10H11NaO3 B6247240 sodium 4-hydroxy-2-phenylbutanoate CAS No. 112895-80-4

sodium 4-hydroxy-2-phenylbutanoate

Cat. No.: B6247240
CAS No.: 112895-80-4
M. Wt: 202.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 4-hydroxy-2-phenylbutanoate typically involves the following steps:

    Condensation: Benzaldehyde and pyruvic acid are used as starting materials. These compounds undergo a condensation reaction to form 4-phenyl-2-oxobutanoic acid.

    Esterification: The 4-phenyl-2-oxobutanoic acid is then esterified to form ethyl 4-phenyl-2-oxobutanoate.

    Asymmetric Reduction: The ester undergoes a biocatalytic asymmetric reduction using carbonyl reductases to produce ethyl ®-2-hydroxy-4-phenylbutanoate.

    Hydrogenation: Finally, the ester is hydrogenated to yield the sodium salt of 4-hydroxy-2-phenylbutanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of advanced biocatalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at position 4 reacts with alcohols under acidic catalysis to form esters. For example, methanol or ethanol can esterify the compound to produce methyl or ethyl 4-hydroxy-2-phenylbutanoate, respectively.

Reaction Conditions

ParameterValueSource
CatalystConcentrated H₂SO₄
SolventMethanol or ethanol
TemperatureReflux (~65–78°C)
Yield>90% (after purification)

This reaction is critical in industrial purification processes, where ester intermediates simplify separation from impurities .

Dehydration Reactions

Under thermal or acidic conditions, the hydroxyl group undergoes dehydration to form α,β-unsaturated carboxylates.

Mechanism
Sodium 4-hydroxy-2-phenylbutanoateΔ or H+Sodium 2-phenylbut-2-enoate+H2O\text{Sodium 4-hydroxy-2-phenylbutanoate} \xrightarrow{\Delta \text{ or } H^+} \text{Sodium 2-phenylbut-2-enoate} + \text{H}_2\text{O}

Key Observations

  • Optimal dehydration occurs at temperatures >100°C in the presence of dehydrating agents like P₂O₅.

  • The resulting conjugated system enhances stability and alters spectroscopic properties (e.g., UV-Vis absorbance at 240–260 nm).

Metabolic Degradation

In biological systems, the compound undergoes β-oxidation in the liver and kidneys, similar to sodium phenylbutyrate .

Pathway

  • Conversion to phenylacetyl-CoA via mitochondrial β-oxidation.

  • Further metabolism to phenylacetate, which conjugates with glutamine.

  • Excretion as phenylacetylglutamine, a nitrogen waste product .

Pharmacokinetic Data

ParameterValueSource
Plasma half-life~1 hour
Metabolism onset15–30 minutes
Primary metabolitePhenylacetate

Glycation Inhibition

This compound inhibits non-enzymatic glycation of proteins, a process implicated in aging and diabetes .

In Vitro Results

ProteinGlycation InhibitionSource
AlbuminUp to 42.1%
CollagenUp to 36.9%

Proposed Mechanism

  • The hydroxyl group scavenges reactive carbonyl species (e.g., methylglyoxal) .

  • Chelation of metal ions (e.g., Cu²⁺, Fe³⁺) disrupts oxidative glycation pathways .

Acid-Base Equilibria

The carboxylate group participates in pH-dependent protonation:
C10H11NaO3H+C10H12O3+Na+\text{C}_{10}\text{H}_{11}\text{NaO}_3 \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{12}\text{O}_3 + \text{Na}^+

Solubility Profile

MediumSolubility (g/100 mL)Source
Water (pH 7)>50
Ethanol~30
Acidic solution (pH 2)<1

Biological Activity via HDAC Inhibition

Though structurally distinct from sodium phenylbutyrate, the compound may share histone deacetylase (HDAC) inhibitory activity due to its aromatic fatty acid backbone .

Key Effects

  • Upregulation of fetal hemoglobin in erythroid cells .

  • Modulation of NF-κB and oxidative stress pathways .

Antimicrobial Interactions

The compound exhibits bacteriostatic effects against Mycobacterium tuberculosis by altering cell wall integrity .

Experimental Findings

  • Treatment with 4 mM induces bacterial aggregation and disrupts cord formation .

  • Synergistic effects observed with vitamin D in reducing bacterial load .

Metal Chelation

The carboxylate and hydroxyl groups enable coordination with divalent cations, influencing redox reactions.

Examples

  • Fe³⁺ chelation reduces Fenton reaction-driven oxidative damage .

  • Cu²⁺ binding inhibits amyloid-β aggregation in neurodegenerative models .

Scientific Research Applications

Treatment of Urea Cycle Disorders

Sodium phenylbutyrate is primarily used in clinical settings to manage urea cycle disorders. These conditions arise from deficiencies in enzymes responsible for removing ammonia from the bloodstream. PBA acts by providing an alternative pathway for nitrogen excretion, allowing patients to manage hyperammonemia effectively .

Cancer Research

As a histone deacetylase inhibitor, sodium phenylbutyrate is being investigated for its potential anti-cancer properties. Research indicates that it may induce differentiation in cancer cells and has shown promise in treating specific malignancies, including glioma and acute myeloid leukemia .

Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of sodium phenylbutyrate in treating neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Its mechanism involves stabilizing misfolded proteins and promoting their proper folding, which is crucial in diseases characterized by protein aggregation . For instance, research demonstrated that PBA could activate protective genes like DJ-1 in models of Parkinson's disease, suggesting a neuroprotective effect .

Anti-Glycation Agent

Sodium phenylbutyrate has been studied for its ability to inhibit protein glycation, a process implicated in aging and various chronic diseases such as diabetes and cardiovascular diseases. By reducing the formation of advanced glycation end-products (AGEs), PBA may help mitigate complications associated with these conditions .

Case Study 1: Urea Cycle Disorders Management

A clinical trial assessed the efficacy of sodium phenylbutyrate in children with urea cycle disorders. Results indicated significant reductions in blood ammonia levels and improvements in overall metabolic control when administered alongside dietary modifications .

Case Study 2: Neuroprotection in Parkinson's Disease

In a preclinical model using mice, sodium phenylbutyrate was shown to enhance dopaminergic neuron survival by activating neuroprotective pathways. The study suggested that PBA could be a viable therapeutic option for managing Parkinson's disease symptoms .

Data Tables

Application AreaMechanism of ActionClinical Evidence
Urea Cycle DisordersAlternative nitrogen excretionSignificant reduction in ammonia levels
Cancer TreatmentHistone deacetylase inhibitionInduction of differentiation in cancer cells
Neurodegenerative DiseasesProtein stabilizationActivation of protective genes
Anti-GlycationInhibition of AGEs formationReduced glycation markers

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. These metabolites can inhibit the activity of enzymes such as angiotensin-converting enzyme, leading to a decrease in blood pressure. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the formation of angiotensin II .

Comparison with Similar Compounds

Similar Compounds

    Sodium phenylbutyrate: This compound is similar in structure but lacks the hydroxyl group.

    4-phenylbutanoic acid: This compound is structurally similar but does not contain the sodium salt or hydroxyl group.

Uniqueness

Sodium 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors. Its hydroxyl group and sodium salt form contribute to its solubility and reactivity, making it valuable in pharmaceutical synthesis .

Properties

CAS No.

112895-80-4

Molecular Formula

C10H11NaO3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.